Journal Name:Journal of the Institute of Brewing
Journal ISSN:0046-9750
IF:2.216
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)2050-0416
Year of Origin:1895
Publisher:Wiley-Blackwell
Number of Articles Per Year:59
Publishing Cycle:Bimonthly
OA or Not:Not
Applications of ultrafast spectroscopy to sunscreen development, from first principles to complex mixtures
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2019-04-03 , DOI: 10.1080/0144235x.2019.1663062
ABSTRACT Sunscreen formulations have been developed to provide an artificial protective barrier against the deleterious effects of overexposure to ultraviolet (UV) radiation in humans. Ultrafast pump-probe spectroscopy techniques have been an invaluable tool in recent years for determining the photochemistry of active ingredients in sunscreen formulations, predominantly UV filters, in both the gas- and solution-phases. These measurements have enabled the elucidation of molecular relaxation pathways and photoprotection mechanisms, which are in turn insightful for assessing a filter's photostability and suitability for sunscreen use. In this review, we discuss the benefits of a bottom-up approach: the progression from the study of UV filters for sunscreens in vacuum, away from the influences of any solvent; in solution, to investigate the relaxation pathways of potential sunscreen filters in closer to real-life conditions, whilst exploring the merits of selective functionalisation to improve their characteristics; and beyond, to current advances that are mimicking the application of sunscreen formulations to the surface of the skin.
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HeH2+: structure and dynamics
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2022-03-18 , DOI: 10.1080/0144235x.2022.2037883
Although the reaction He+ + H2 → He + H2+ is highly exothermic and the reaction He + H2+ → HeH+ + H is endothermic, the latter reaction occurs more readily than the former because of orbital symmetry considerations. For the same reasons, the dissociative charge transfer process He+ + H2 → He + H + H+ is more likely to occur. Availability of highly accurate ab initio potential-energy surfaces for the ground electronic state of (He, H2+) has enabled dynamical studies, classical as well as quantum mechanical. While the experimentally observed vibrational enhancement of the exchange reaction and the collision-induced dissociation process has been well accounted for by theory, the narrow sharp reactive-scattering resonances reported in quantum mechanical scattering studies have eluded experimental verification. The isotope effect in (He, HD+) collisions seems to be a sensitive probe of the interaction potential. Although the possible role of the first excited electronic state of (He, H2+) in the collision-induced dissociation process has been discussed in the literature, the role of nonadiabatic coupling terms between different electronic states in influencing the dynamics in the system remains to be investigated fully.
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Light molecules inside the nanocavities of fullerenes and clathrate hydrates: inelastic neutron scattering spectra and the unexpected selection rule from rigorous quantum simulations
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2020-08-11 , DOI: 10.1080/0144235x.2020.1794097
The translation-rotation (TR) dynamics and spectroscopy of light molecules, e.g. H , HD, HF, and H O, inside nanoscale cavities such as those of fullerenes and in clathrate hydrates, is dominated by strong nuclear quantum effects (NQEs) to a degree that is without parallel among realistic molecular species. The NQEs include the large TR zero-point energy, quantisation of the translational centre-of-mass motions of the guest molecule, the coupling of various angular momenta in the system, and nuclear spin isomerism. They leave rich and intriguing fingerprints in the inelastic neutron scattering (INS) spectra arising from the transitions between the TR levels of the systems studied. Here we describe the major methodological advances made in the past decade, in both bound-state and scattering calculations that, when combined, have led to the novel and powerful approach for rigorous quantum simulations of the INS spectra a diatomic molecule, homo- and heteronuclear, inside a nanocavity of an arbitrary geometry. As illustrated by several demanding applications, these simulations have been indispensable, and very successful, for the assignment and interpretation of the measured INS spectra. Very surprisingly, this effort has also resulted in the completely unexpected, precedent-setting discovery of the INS selection rule for diatomic molecules in near-spherical nanocavities, overturning the widely accepted view that the INS has no selection rules.
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Kinetic effects of pressure on decomposition of solids
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2019-12-18 , DOI: 10.1080/0144235x.2019.1691319
The kinetics of thermal decomposition of solids is discussed in connection with three major approaches to inducing pressure: by manipulating pressure of the product gas, by changing pressure of an inert gas, and by applying a mechanical force. The first two approaches are implemented in differential scanning calorimetry (DSC) and thermogravimetry (TGA), whose upper pressure limit is in the MPa range. The third approach is implemented in diamond anvil cells that extend measurements to the GPa range. In the GPa range a response of the rate to pressure is determined by the sign of the activation volume change. In the MPa range this response is determined by pressure of the gaseous product in the reaction zone. Manipulating the product gas pressure affects directly the kinetics of reversible decompositions as described by a number of models. Changing pressure of an inert gas results in indirect manipulation of pressure of the gaseous products that can engage in reaction with the reactant or another product and thus affect the kinetics of autocatalytic and reversible decompositions. These and other effects are discussed with the emphasis on changes in the activation energy and preexponential factor as a function of pressure, temperature, and conversion.
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The synthesis of large interstellar molecules
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2017-04-03 , DOI: 10.1080/0144235x.2017.1293974
This review is concerned with the formation of molecules in the interstellar medium (ISM), which is composed mainly of regions of gas and dust known as interstellar clouds, ranging in size from a few to 100’s of light years in extent. Upwards of 200 different molecules have been observed spectroscopically in these objects, with a significant fraction of them ‘large’ by astronomical standards; i.e. containing six or more atoms. Interstellar clouds are of interest to chemists because of the exotic molecules and chemistry that occur in these sources, while they are of interest to astronomers because these clouds are the only known birthplaces of new stars and extrasolar planets. The formation of stars and planets from portions of dense interstellar clouds is a complex evolutionary process with multiple stages dependent upon the mass of the collapsing object. For low-mass stars such as our sun, the process is reasonably well understood and proceeds through the following intermediate stages: cold dense cores, pre-stellar cores, hot cores, and protoplanetary discs. For high-mass stars, the process is significantly less well understood because these objects are rare and are formed through evolutionary stages that are short in duration, at least astronomically speaking. Molecules are found in all of these stages, in the gas phase and often in the solid phase, with the chemistry dependent upon the physical conditions and their history. Indeed, the many molecules detected have helped significantly to unravel much of the complexity involved in stellar and planetary formation. This review is divided into sections in which, following an introduction, we discuss the different types of chemical reactions that synthesise large molecules, starting with cold dense cores of temperature 10 K and gas density , and proceeding through the various stages of low-mass star formation through protoplanetary discs. Several other types of sources are discussed briefly. We then review some recent progress that has occurred within the last several years in improving our knowledge of the chemistry in this fast-growing and rapidly evolving field of research. We end with a brief discussion of the detailed chemical simulations employed to follow the chemistry in the various sources in the ISM.
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Application of quantum chemical methods in polymer chemistry
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2019-10-02 , DOI: 10.1080/0144235x.2019.1677062
ABSTRACT The rapid development of computational hardware and software, as well as the advances in new theoretical methodologies have allowed quantum chemistry, in particular density functional theory, to become a fundamental tool in polymer science to predict, rationalise, develop and characterise polymeric materials. Quantum chemistry is able to provide insight into molecular properties for both electronic ground and excited states, allowing the rationalisation and prediction of reaction paths to understand chemical reactivity, redox processes or optical band gaps, to mention some. This review provides an overview of the computational studies performed using quantum chemical methods that highlight the key contributions in the field of polymer science.
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The stereodynamics of ion forming reactions
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2020-03-25 , DOI: 10.1080/0144235x.2020.1736401
Energy transfer reactions occur in all areas of chemistry. One fundamental form of this is demonstrated by reactions in which an electronically excited atom transfers energy to a neutral, resulting in spontaneous ionisation, potentially combined with complex formation, or dissociation. Our laboratory explores these reactions and seeks to understand the fundamental aspects of the energy exchange and how the reaction proceeds from reagents to products. We particularly seek to manipulate and control the collision energy and the reagent polarisation and understand their role in constraining the reaction outcome. The steric control of the reagents opens up opportunities for the manipulation of reaction channel branching and thus the probability of forming particular products. By simultaneously maintaining control over the collision energy we are able to manipulate the course of ion forming reactions with unparalleled precision.
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The quantum nature of hydrogen
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2019-01-02 , DOI: 10.1080/0144235x.2019.1558623
ABSTRACT Hydrogen is the most abundant element. It is also the most quantum, in the sense that quantum tunnelling, quantum delocalisation, and zero-point motion can be important. For practical reasons, most computer simulations of materials have not taken such effects into account, rather they have treated nuclei as classical particles. However, thanks to methodological developments over the last few decades, nuclear quantum effects can now be treated in complex materials. Here we discuss our studies on the role nuclear quantum effects play in hydrogen containing systems. We give examples of how the quantum nature of the nuclei has a significant impact on the location of the boundaries between phases in high pressure condensed hydrogen. We show how nuclear quantum effects facilitate the dissociative adsorption of molecular hydrogen on solid surfaces and the diffusion of atomic hydrogen across surfaces. Finally, we discuss how nuclear quantum effects alter the strength and structure of hydrogen bonds, including those in DNA. Overall, these studies demonstrate that nuclear quantum effects can manifest in different, interesting, and non-intuitive ways. Whilst historically it has been difficult to know in advance what influence nuclear quantum effects will have, some of the important conceptual foundations have now started to emerge.
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A twisted tale: measuring viscosity and temperature of microenvironments using molecular rotors
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2018-04-03 , DOI: 10.1080/0144235x.2018.1510461
ABSTRACT Measuring viscosity and temperature on the microscale is a challening yet very important task, in materials sciences and in biology alike. In this perpsective we review and discuss fluorescent microviscosity sensors, termed ‘molecular rotors’, that offer a convenient way of measuring microscopic viscosity and sometimes may even be used to measure microscopic temperature in addition to viscosity. We discuss how temperature in combination with various solvent properties can affect microviscosity measurements and we review possible action mechanisms that make molecular rotors sensitive to multiple parameters of their environment. Overall, we reveal a complicated, yet exciting, behaviour of molecular rotors at different viscosity, temperature and solvent properties on the microscale and how this behaviour can be explained and exploited.
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Interconnections between dissociative electron attachment and electron-driven biological processes
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2018-01-02 , DOI: 10.1080/0144235x.2018.1461347
Abstract Small molecular species present in mitochondria as, e.g. quinones and oxygen, can capture cellular electrons thus behaving as electron carriers or reactive species, supporting the fundamental process of respiration, and providing protection from pathogens. When xenobiotics penetrate living cells, their delicate redox balance can be altered by capture of cellular electrons to form temporary negative ions. The latter can give rise to the formation of reactive species via dissociative electron attachment (DEA), as observed under gas-phase or electrochemical conditions. DEA to isolated biorelevant molecules studied in vacuo with the support of in silico methods can serve as a model to predict the behaviour of these species in vivo under conditions of electron ‘leakage’ in the lipid-protein-cytosol media or in enzymatic active centres. The present review summarises the results of studies on the correlation between the biological activity of various classes of compounds and fragment species formed by DEA. The following classes of compounds are included into the present review: chlorinated organic pollutants, brominated ethers, captafol and 2,6-dichloroisonicotinic acid, atrazine and bromoxynil, non-steroidal anti-inflammatory drugs, natural polyphenolic compounds, anthralin, salicylic acid and related compounds, ascorbic acid, melatonin, tryptophan, indole and related compounds and some organic peroxides. Formation of temporary molecular anions and their decay are characterised using electron transmission spectroscopy (ETS) and DEA spectroscopy. Quantum-chemical calculations support the identification of the dissociation products. Cellular electron attachment to unnatural electron acceptors is likely to be the first step of cascade processes which constitute the molecular mechanisms of electron-driven biological processes. The fragment species detected with DEA are of importance for understanding the metabolism of xenobiotics, including side effects produced by drugs.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 FOOD SCIENCE & TECHNOLOGY 食品科技4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
15.60 43 Science Citation Index Science Citation Index Expanded Not
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